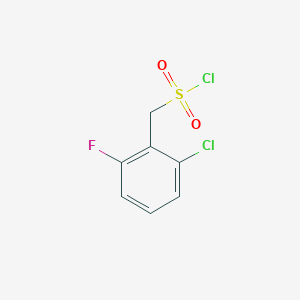

(2-Chloro-6-fluorophenyl)methanesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

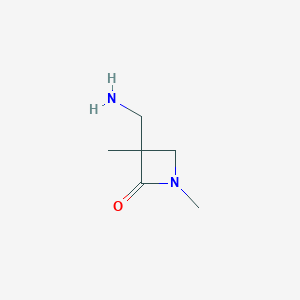

“(2-Chloro-6-fluorophenyl)methanesulfonyl chloride” is an aromatic compound that is widely used in organic synthesis. It has a molecular weight of 243.09 and its IUPAC name is the same as its common name . The compound appears as a white to yellow solid .

Molecular Structure Analysis

The InChI code for “(2-Chloro-6-fluorophenyl)methanesulfonyl chloride” is1S/C7H5Cl2FO2S/c8-6-2-1-3-7(10)5(6)4-13(9,11)12/h1-3H,4H2 . This code provides a standard way to encode the compound’s molecular structure. For a detailed molecular structure, it’s recommended to refer to databases like ChemSpider . Physical And Chemical Properties Analysis

“(2-Chloro-6-fluorophenyl)methanesulfonyl chloride” is a white to yellow solid . Its molecular weight is 243.09 . More detailed physical and chemical properties may be available in its Material Safety Data Sheet (MSDS) .Applications De Recherche Scientifique

Chemical Synthesis and Modification

(2-Chloro-6-fluorophenyl)methanesulfonyl chloride is utilized in various chemical synthesis processes. For instance, it's involved in the synthesis of 2-chloro-1,1-difluoroallyl mesylates through a novel rearrangement, showcasing its role in creating complex organic compounds with potential utility in pharmaceuticals and material science (Ando et al., 2005). The compound is also a component in the synthesis of α-(fluoro/chloro/methoxy)disulfonylmethane derivatives, serving as a synthon for various fluoromethylated organic molecules, indicating its versatility in organic chemistry (Prakash et al., 2010).

Reaction with Nucleophiles

Studies have demonstrated that (2-Chloro-6-fluorophenyl)methanesulfonyl chloride reacts with nucleophiles, yielding products derived from bis(trimethylsilyl)sulfene. This property is significant for understanding the reactivity and potential applications of the compound in more complex chemical reactions (King et al., 2000).

Electrochemical Applications

The compound plays a role in the electrochemical domain as well. For instance, methanesulfonyl chloride, a related compound, forms a room-temperature ionic liquid with AlCl3. This liquid has been used to study the electrochemical properties of vanadium pentoxide films in the context of potential cathode materials for batteries, illustrating the compound's relevance in energy storage research (Su et al., 2001).

Organic Synthesis Catalysis

In organic synthesis, (2-Chloro-6-fluorophenyl)methanesulfonyl chloride has been identified as a catalyst. It facilitates the synthesis of benzoxazoles directly from carboxylic acids, demonstrating its catalytic utility in synthesizing heterocyclic compounds, which are crucial in drug development and various industrial applications (Kumar et al., 2008).

Elimination of Genotoxic Impurities

The compound has been used in the Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides, providing a method to eliminate concerns over genotoxic impurities. This application is crucial in pharmaceutical manufacturing, where the presence of such impurities can have significant health implications (Rosen et al., 2011).

Safety And Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302+H332 (Harmful if swallowed or inhaled) and H314 (Causes severe skin burns and eye damage) . Precautionary measures include avoiding inhalation or ingestion, using protective equipment, and seeking immediate medical attention in case of exposure .

Orientations Futures

As for the future directions, “(2-Chloro-6-fluorophenyl)methanesulfonyl chloride” will likely continue to be used in organic synthesis. Its potential applications and research directions would depend on the needs of the scientific and industrial communities. For more detailed information, it’s recommended to refer to recent publications in the field .

Propriétés

IUPAC Name |

(2-chloro-6-fluorophenyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FO2S/c8-6-2-1-3-7(10)5(6)4-13(9,11)12/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFDXEVWUTIVWCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CS(=O)(=O)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chloro-6-fluorophenyl)methanesulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-Aminophenyl)cyclopropyl]methanol;hydrochloride](/img/structure/B2371606.png)

![5-((2,5-dimethylbenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2371610.png)

![[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2371611.png)

![2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2371616.png)

![N-(2-((2,4-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2371619.png)